Pyrimidine-2,5-diol

Descripción general

Descripción

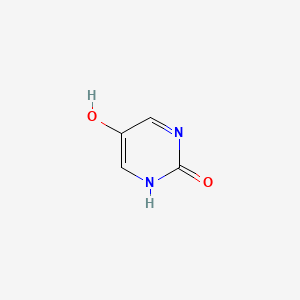

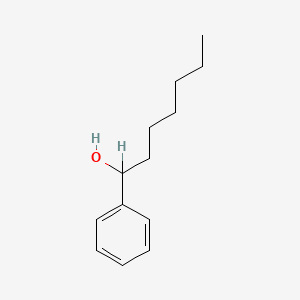

Pyrimidine-2,5-diol is a chemical compound with the molecular formula C4H4N2O2 . It is a derivative of pyrimidine, a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including Pyrimidine-2,5-diol, often involves several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

Pyrimidine-2,5-diol belongs to the class of organic compounds known as hydroxypyrimidines, which are organic compounds containing a hydroxyl group attached to a pyrimidine ring .Chemical Reactions Analysis

Pyrimidine derivatives, including Pyrimidine-2,5-diol, are known to undergo a variety of chemical reactions. These include [3+3], [4+2], [5+1] cyclization processes or domino reactions .Aplicaciones Científicas De Investigación

Colorimetric Chemosensor for Hg2+ Ions

Pyrimidine-2,5-diol has been used in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, which have been applied as a colorimetric chemosensor for Hg2+ ions . The chemosensor exhibited excellent sensitivity towards Hg2+ ions by increasing the absorption. This application is particularly important for environmental monitoring, as mercury is a toxic element that can cause significant environmental and human damage .

Synthesis of Heterocyclic Compounds

Pyrimidine-2,5-diol is a key component in the synthesis of various heterocyclic compounds . Heterocyclic compounds are cyclic compounds with at least two different elements as ring members’ atoms, the commonest atoms include nitrogen, oxygen, and sulfur . These compounds are significant in our lives because of their existence in many naturally occurring molecules such as hormones, antibiotics, caffeine, etc .

Oxidation of Pyrimidine

The 2-methylgroup side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate to obtain pyrimidine-2-carboxylic acid . This process is an important step in the synthesis of various pharmaceuticals and other chemical compounds .

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrimidine-2,5-diol has been used in the synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione when heated together with acetyl acetone in phosphoric acid . Pyrido[2,3-d]pyrimidines are a class of compounds that have shown potential in various biological applications .

Generation of Diversified Pyrimidine Library

Pyrimidine-2,5-diol has been used in the generation of a diversified pyrimidine library via a sequential one-pot reaction of iodochromone, arylboronic acid, and amidine by Suzuki coupling and condensation . This method provides an efficient way to generate a wide range of pyrimidine derivatives, which are important in medicinal chemistry .

Development of Therapeutic Medicine

Due to its prebiotic nature to living cells in biodiversity, Pyrimidine-2,5-diol is a highly privileged motif for the development of molecules of biological and pharmaceutical interest . This compound might pave the way to long-awaited discovery in therapeutic medicine for future drug design .

Direcciones Futuras

Pyrimidine derivatives, including Pyrimidine-2,5-diol, continue to be an area of active research due to their significant biological activity and potential for chemical modification . Future research may focus on developing new synthesis methods, exploring additional biological activities, and designing novel pyrimidine analogs with enhanced activities .

Propiedades

IUPAC Name |

5-hydroxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPKQEKUQASMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964111 | |

| Record name | Pyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-2,5-diol | |

CAS RN |

4874-29-7 | |

| Record name | 2(1H)-Pyrimidinone, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)

![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)